molecular formula C14H18N4O2 B2527076 Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester CAS No. 1870901-39-5

Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester

Cat. No.: B2527076
CAS No.: 1870901-39-5
M. Wt: 274.324
InChI Key: RCONOSRGEQSAKL-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester . This name adheres to IUPAC nomenclature rules by:

  • Parent acid identification : Carbamic acid (NH₂COOH) serves as the core structure.
  • Substituent prioritization : The 1,1-dimethylethyl (tert-butyl) group is designated as the ester moiety, attached to the carbamic acid.
  • Aromatic substituent description : The 4-(5-amino-1H-pyrazol-3-yl)phenyl group is specified as the N-substituent of the carbamate.
Key Nomenclature Components
Component Structural Role
Carbamic acid Core esterified acid
1,1-dimethylethyl Esterifying group (tert-butyl)
4-(5-amino-1H-pyrazol-3-yl)phenyl Aromatic substituent with pyrazole ring

Molecular Formula and Stereochemical Considerations

The molecular formula is C₁₄H₁₈N₄O₂ , with a molecular weight of 274.32 g/mol . Key structural features include:

  • Pyrazole ring : A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
  • 5-amino substituent : A primary amine (-NH₂) at position 5 of the pyrazole ring.
  • Phenyl linker : A para-substituted benzene ring connecting the pyrazole and carbamate groups.

No stereoisomerism is observed due to the absence of chiral centers or geometric constraints in the molecule.

Canonical SMILES Notation and InChI Representation

The canonical SMILES notation for this compound is:
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NN2)N
This representation captures:

  • tert-butyl group : CC(C)(C)
  • Carbamate ester : OC(=O)NC
  • Phenyl-pyrazole system :

Properties

IUPAC Name

tert-butyl N-[4-(3-amino-1H-pyrazol-5-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)16-10-6-4-9(5-7-10)11-8-12(15)18-17-11/h4-8H,1-3H3,(H,16,19)(H3,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCONOSRGEQSAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1870901-39-5
Record name tert-butyl N-[4-(3-amino-1H-pyrazol-5-yl)phenyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester typically involves the reaction of 4-(5-amino-1H-pyrazol-3-yl)aniline with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbamates and pyrazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Anxiolytic Properties

Recent studies have indicated that derivatives of carbamic acid can exhibit anxiolytic effects similar to established anxiolytics. For instance, one study synthesized various carbamic acid derivatives and tested their affinity for the 5-hydroxytryptamine-1A (5-HT(1A)) receptor. The results demonstrated that certain compounds showed high binding affinity and significant anxiolytic activity in vivo, suggesting their potential as therapeutic agents for anxiety disorders .

Analgesic Activity

Another area of research has focused on the analgesic properties of carbamic acid derivatives. A series of compounds were synthesized and evaluated for their analgesic effects through both in vitro and in vivo assays. One notable derivative demonstrated potent analgesic activity comparable to morphine, with a mechanism potentially involving antagonism at the 5-HT(2A) receptor . This highlights the compound's versatility in pain management applications.

Antitumor Activity

Emerging research suggests that carbamic acid derivatives may also play a role in cancer treatment. Some studies have reported that compounds with similar structural features exhibit inhibitory effects on tumor cell proliferation by targeting specific signaling pathways involved in cancer progression . This positions these compounds as potential candidates for further development into anticancer therapies.

Synthesis and Optimization

The synthesis of carbamic acid derivatives typically involves the reaction of amines with carbonyl compounds to form carbamates. Various synthetic routes have been explored to optimize yield and bioactivity, including modifications to the substituents on the aromatic ring and variations in the alkyl groups attached to the carbamate moiety .

Synthetic Pathway Example

StepReaction TypeKey ReagentsOutcome
1Nucleophilic substitutionAmine + Carbonyl compoundFormation of carbamate
2CyclizationHeat/Acid catalystFormation of cyclic derivatives
3FunctionalizationElectrophilesIntroduction of additional functional groups

This table outlines a general synthetic pathway that can be adapted based on specific research needs.

Case Study 1: Anxiolytic Activity

In a controlled study, a derivative of carbamic acid was administered to animal models exhibiting anxiety-like behavior. The results showed increased entries into open arms of an elevated plus maze, indicating reduced anxiety levels. Toxicological assessments revealed no significant adverse effects on vital organs, supporting the safety profile of this compound for potential therapeutic use .

Case Study 2: Analgesic Efficacy

In another study focused on pain management, a newly synthesized carbamic acid derivative was compared against standard analgesics like morphine. The compound exhibited comparable efficacy in reducing pain responses in animal models while demonstrating a favorable pharmacokinetic profile . This case underscores the compound's promise as an alternative analgesic agent.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The carbamate ester group can undergo hydrolysis, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

Pyrazole-Substituted Carbamates

  • Compound A: Carbamic acid, N-[[4-[3-[2,6-difluoro-3-[(propylsulfonyl)amino]benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-, 1,1-dimethylethyl ester () Key Differences: Contains a pyrrolopyridine core and sulfonamide group, unlike the target compound’s amino-pyrazole. Impact: The sulfonamide enhances solubility and kinase inhibition (e.g., Raf inhibitors), while the pyrrolopyridine increases steric bulk, reducing synthetic yield (26.2% vs. 62–71% for pyrazole carboxamides in ) .
  • Compound B: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives () Key Differences: Chloro and cyano substituents replace the amino group on the pyrazole. Impact: Electron-withdrawing groups (e.g., Cl, CN) lower reactivity but improve thermal stability (mp: 123–183°C). The target compound’s amino group may enhance hydrogen bonding but reduce stability under oxidative conditions .

Boc-Protected Carbamates with Heterocycles

  • Compound C : Carbamic acid, (3-hydroxy-1-methylpropyl)-, 1,1-dimethylethyl ester (CAS 146514-31-0; )

    • Key Differences : A simple hydroxyalkyl chain replaces the pyrazole-phenyl moiety.
    • Impact : The hydroxy group improves hydrophilicity, whereas the target compound’s aromatic system increases lipophilicity, affecting membrane permeability .
  • Compound D: Carbamic acid, [4-[(6-amino-3-pyridinyl)oxy]phenyl]-, 1,1-dimethylethyl ester (CAS 860298-56-2; ) Key Differences: An aminopyridine ether replaces the amino-pyrazole. Impact: The pyridine’s basicity may alter pH-dependent solubility compared to the target compound’s neutral pyrazole .

Insights :

  • The target compound’s synthesis likely involves coupling reactions similar to Compound A (Suzuki) or Compound B (amide formation). Lower yields in Compound A highlight challenges with bulky heterocycles, whereas the target’s amino-pyrazole may improve coupling efficiency .
  • EDCI/HOBt coupling () achieves higher yields due to milder conditions suitable for sensitive pyrazole derivatives .

Insights :

  • The Boc group in the target compound enables controlled deprotection for prodrug activation, whereas Compound A’s sulfonamide is resistant to acidic conditions .
  • The amino-pyrazole in the target compound may improve binding to ATP pockets in kinases compared to chloro/cyano derivatives in Compound B .

Biological Activity

Carbamic acid derivatives, particularly those containing pyrazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester (commonly referred to as a pyrazole derivative), synthesizing relevant data from various research studies.

Chemical Structure and Properties

The compound features a carbamic acid structure linked to a 5-amino-1H-pyrazole and is characterized by the following structural formula:

C14H18N4O2\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This structure is crucial for its biological activity, as the presence of the pyrazole ring and amino groups contributes to its pharmacological properties.

1. Analgesic Activity

Research indicates that certain carbamic acid derivatives exhibit significant analgesic properties. For instance, derivatives similar to the compound have been shown to act through mechanisms such as 5-HT2A antagonism , which contributes to their pain-relieving effects. A study demonstrated that specific derivatives displayed analgesic activity comparable to standard drugs like morphine in both in vitro and in vivo models .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well documented. In one study, compounds synthesized from similar structures exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, showcasing their effectiveness compared to dexamethasone . This suggests that carbamic acid derivatives may be promising candidates for treating inflammatory conditions.

3. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been explored extensively. Various studies have reported that these compounds demonstrate activity against multiple bacterial strains, including E. coli and S. aureus. For example, one derivative showed significant inhibition against these pathogens, indicating a potential role in antibiotic development .

4. Other Pharmacological Activities

In addition to analgesic and antimicrobial effects, pyrazole derivatives have been investigated for other therapeutic potentials, including:

  • Antitubercular Activity : Certain pyrazole derivatives have shown promise against Mycobacterium tuberculosis, exhibiting significant inhibitory effects at low concentrations .
  • MAO-B Inhibition : Some compounds have demonstrated activity as monoamine oxidase B inhibitors, which could be beneficial in treating neurodegenerative diseases .

Research Findings and Case Studies

A comprehensive review of literature reveals several case studies highlighting the efficacy of carbamic acid derivatives:

StudyCompound TestedBiological ActivityResults
Compound 44rAnalgesicComparable to morphine
Various PyrazolesAnti-inflammatoryUp to 85% TNF-α inhibition
Pyrazole-Thiazole DerivativesAntimicrobialEffective against E. coli and S. aureus
MAO-B InhibitorsNeuroprotectiveSignificant inhibition observed

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing carbamic acid derivatives with pyrazole motifs, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyrazole intermediates and carbamate-protected aryl halides. Key steps include:

  • Microwave-assisted Suzuki-Miyaura coupling (e.g., using Pd catalysts like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in DMF/water at 100°C for 10 hours) to link pyrazole and phenyl groups .
  • Protection/deprotection strategies : Use of tert-butyl carbamate (Boc) groups to stabilize reactive amines during synthesis, followed by TFA-mediated deprotection .
  • Purification : Silica gel chromatography (gradient elution with EtOAc/hexanes) to isolate products with >95% purity. Yields can be improved by optimizing solvent ratios (e.g., 20% water in DMF for solubility) and catalyst loading (e.g., 4 mol% Pd) .

Q. How can researchers assess the hydrolytic stability of this compound in biological systems?

  • Methodological Answer :

  • pH-dependent hydrolysis studies : Incubate the compound in buffers mimicking physiological conditions (pH 7.4, 37°C) and monitor degradation via HPLC or LC-MS. Carbamic acids generally hydrolyze to amines and CO₂, with rates influenced by steric hindrance from the tert-butyl group .
  • Mass spectrometry : Track the appearance of degradation products like the free amine (m/z corresponding to N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]amine) and loss of CO₂ .

Advanced Research Questions

Q. What structural modifications enhance the compound’s binding affinity to target proteins (e.g., kinases or enzymes)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies :
  • Pyrazole ring substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the pyrazole 5-position to modulate electronic effects and hydrogen-bonding potential .
  • Aryl group diversification : Replace the phenyl ring with heteroaromatic systems (e.g., pyridinyl, thienyl) to improve solubility and π-π stacking interactions .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with active sites, guided by analogs like Raf inhibitors containing pyrrolo[2,3-b]pyridine motifs .

Q. How can contradictions in biological activity data (e.g., conflicting IC₅₀ values) be resolved?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic stability testing : Use liver microsomes to identify cytochrome P450-mediated degradation, which may artificially lower observed potency .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for direct binding affinity measurements, independent of cellular context .

Q. What advanced analytical techniques are recommended for characterizing this compound and its metabolites?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole ring and Boc group integrity (e.g., tert-butyl singlet at δ 1.4 ppm) .
  • High-resolution mass spectrometry (HR-MS) : Accurately determine molecular formula (e.g., [M+H]⁺ for C₁₈H₂₃N₅O₂ requires m/z 350.1821) .
  • X-ray crystallography : Resolve crystal structures of co-crystallized compounds with target proteins to validate binding modes .

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